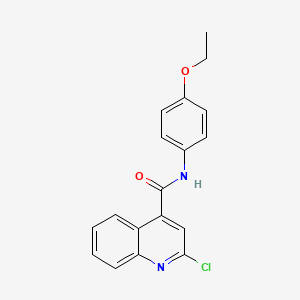

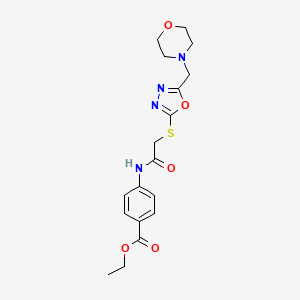

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including Friedel-Crafts reactions, α-oxidation, aminohydantoin formation, and Suzuki coupling, achieving overall yields greater than 70% (Zhou, Malamas, & Robichaud, 2009). These methods underscore the complex synthesis routes possible for similar imidazole-based compounds.

Molecular Structure Analysis

The structural confirmation of such compounds is typically achieved using techniques like 1H NMR, FTIR (Fourier transform infrared), MS (mass spectroscopy), and elemental analysis. This comprehensive analysis helps in understanding the molecular framework and the placement of functional groups (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Compounds similar to 2-((1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide participate in a variety of chemical reactions, highlighting their reactivity and potential as intermediates for further chemical synthesis. These reactions are essential for functionalizing the molecule or for the synthesis of derivatives with desired biological activities.

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, are crucial for their handling and application in further studies. These properties are determined through standard laboratory techniques and contribute to the compound's characterization and potential formulation for biological studies.

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa) and reactivity towards various chemical reagents, provide insights into the compound's behavior in different chemical environments. These properties are determined using spectroscopic studies and are essential for predicting the compound's stability, reactivity, and interaction with biological targets (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Activity

Research has delved into the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, demonstrating their anticonvulsant activity against seizures induced by maximal electroshock (MES). The study identified 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound, showcasing the potential of such derivatives in anticonvulsant drug development (Aktürk et al., 2002).

Anticancer Properties

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and showed promising cytotoxic results against breast cancer, highlighting the potential of imidazothiadiazole analogs in cancer therapy (Abu-Melha, 2021).

Antibacterial Evaluation

The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been evaluated for their antibacterial activities against various bacterial strains. These derivatives showed promising results, suggesting their potential as antibacterial agents (Lu et al., 2020).

Molecular Docking and Anticancer Screening

Novel imidazolium-based ionic liquids with fluorinated phenylacetamide tethers were synthesized and evaluated for DNA binding and anticancer activities. These compounds demonstrated good binding affinity and anticancer potential, underlining the importance of structure-activity relationships in drug design (Rezki et al., 2020).

Antimicrobial and Antituberculosis Activity

Imidazole derivatives targeting the dihydropteroate synthase enzyme were designed, synthesized, and showed appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives also displayed activity against resistant bacterial strains, indicating their potential in addressing antimicrobial resistance challenges (Daraji et al., 2021).

Eigenschaften

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2S/c1-30-21-13-7-17(8-14-21)22-15-26-24(28(22)20-11-9-18(25)10-12-20)31-16-23(29)27-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBGXBHVRQWSNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)

![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)

![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)

![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)

![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)

![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491750.png)